molecular formula C10H9NO3 B15304391 Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B15304391
M. Wt: 191.18 g/mol
InChI Key: USHMOHGAQQVXLA-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethynyl group, a methyl group, and a carboxylate ester group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of ethynyl-substituted aldehydes with methyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological pathways. The dihydropyridine ring can interact with cellular receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethynyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-5-8(10(13)14-3)9(12)11(2)6-7/h1,5-6H,2-3H3

InChI Key

USHMOHGAQQVXLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)C#C

Origin of Product

United States

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